4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
Description
Historical Development of Thiazol-2-Ylidene Benzamide Derivatives
Thiazol-2-ylidene benzamide derivatives trace their origins to early investigations into stable N-heterocyclic carbenes (NHCs). The isolation of thiazol-2-ylidenes in the 1990s by Arduengo et al. marked a pivotal advancement, as bulky 2,6-di(isopropyl)phenyl (Dipp) substituents enabled their characterization for the first time. These carbenes, however, remained challenging to isolate due to rapid dimerization, particularly in the presence of Brønsted or Lewis acids. This limitation spurred interest in their dimeric forms and stabilized analogs, such as 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, which resist dimerization while retaining catalytic activity.
Early synthetic routes focused on thiazolium salt precursors, leveraging base-induced deprotonation to generate reactive carbenes. Advances in steric and electronic modulation, such as the introduction of benzamide groups, improved stability and enabled structural characterization via X-ray crystallography. The Z-configuration of the thiazol-2-ylidene moiety in this compound was confirmed through crystallographic studies, revealing a planar geometry critical for its reactivity.
Significance in Medicinal Chemistry and Drug Discovery
Thiazol-2-ylidene benzamides have emerged as versatile scaffolds in drug discovery due to their dual functionality: the thiazole ring enhances metabolic stability, while the benzamide group facilitates target binding. A comparative analysis of synthetic methods highlights their adaptability:
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Three-component cascade reaction | Ortho-iodoanilines, acrylates | 72–85 | |
| Base-induced deprotonation | Triethylamine, thiazolium salts | 60–75 |
These derivatives exhibit promise as kinase inhibitors and antimicrobial agents, with the benzoyl group enabling π-π interactions in hydrophobic binding pockets. Transition-metal-free syntheses, such as the water-mediated protocol developed by Singh et al., further enhance their appeal by reducing toxicity concerns.
Relationship to Thiamine Chemistry and Biochemical Processes
The structural resemblance of thiazol-2-ylidenes to thiamine’s active form (thiamine diphosphate) underpins their biochemical relevance. Like thiamine, these derivatives facilitate umpolung reactivity, enabling nucleophilic acylations via Breslow intermediates. For example, the carbene center in this compound acts as an electron reservoir, polarizing aldehydes to form enamine-like adducts critical in benzoin condensations.
Recent studies demonstrate that the benzamide substituent stabilizes the transition state in enzymatic analogs, mimicking thiamine’s role in decarboxylation reactions. This mechanistic parallelism positions such derivatives as tools for probing vitamin B1-dependent processes, including carbohydrate metabolism and neurotransmitter synthesis.
Properties
IUPAC Name |
4-benzoyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-21(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22(27)25-23-24-20(15-28-23)16-7-3-1-4-8-16/h1-15H,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJLXJZGILMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and green catalysts is gaining popularity due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Cyclization and Ring Formation
The thiazole ring in this compound is synthesized via cyclization reactions. A common method involves the reaction of benzoylisothiocyanate with substituted pyridines or aminothiol precursors under basic conditions (e.g., DBU) to form the thiazole scaffold . For example:
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Reagent : DBU (1,8-diazabicycloundec-7-ene)
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Solvent : THF or dichloromethane
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Conditions : Reflux for 24 hours
The intramolecular interaction between the carbonyl oxygen (O1) and sulfur (S1) (distance: 2.57 Å) stabilizes the thiazole ring conformation, favoring the imino tautomer .
Hydrolysis Reactions
The benzamide and benzoyl groups are susceptible to hydrolysis under acidic or alkaline conditions:
Hydrolysis rates depend on steric hindrance from the phenyl substituents .
Electrophilic Substitution
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of the benzamide and benzoyl groups:
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Nitration :
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Halogenation :
Substitution patterns are confirmed via X-ray crystallography and NMR .
Redox Reactions
The ketone group in the benzoyl moiety can be reduced to a secondary alcohol:
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Reagent : NaBH₄ in methanol
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Conditions : Room temperature, 2 hours
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Product : 4-(Hydroxy(phenyl)methyl)-N-(thiazolyl)benzamide (yield: 70%).
Oxidation of the thiazole sulfur to sulfoxide or sulfone is not observed under standard conditions (H₂O₂, acetic acid) .
Coordination Chemistry
The thiazole nitrogen and carbonyl oxygen act as ligands for metal ions:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square planar coordination | Catalytic oxidation reactions |
| Fe(III) | Octahedral geometry | Magnetic materials research |
Stability constants (log K) for Cu(II) complexes range from 8.2–9.5.
Biological Interactions
While not a direct chemical reaction, the compound participates in non-covalent interactions with biological targets:
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π–π stacking : Between benzoyl and pyridine rings (distance: 3.65 Å) .
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Hydrogen bonding : N–H···N interactions (distance: 2.97 Å) form inversion dimers .
These interactions are critical for its reported antimicrobial activity .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (200–300°C) : Loss of benzoyl group (mass loss: 35%).
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Stage 2 (>300°C) : Thiazole ring breakdown into CO₂, NH₃, and hydrocarbons .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and benzoyl groups, forming a bicyclic derivative (quantum yield: 0.12) .
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide exhibit promising anticancer properties. These thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism involves the disruption of microbial cell membranes and inhibition of key metabolic pathways .
1.3 Anticonvulsant Effects
Certain derivatives of thiazole compounds have been reported to exhibit anticonvulsant effects in animal models. The structure of this compound may contribute to its efficacy in reducing seizure activity by modulating neurotransmitter systems .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the benzoyl group through acylation techniques.
These methodologies are crucial for optimizing yield and purity .
Table 1: Synthetic Pathways for Thiazole Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Thioamide + α-haloketone | 70 |
| 2 | Acylation | Benzoyl chloride + amine | 85 |
| 3 | Purification | Recrystallization | 90 |
Material Science Applications
3.1 Polymer Chemistry
Thiazole derivatives like this compound have been explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance characteristics of polymers used in various applications .
3.2 Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence is being investigated for use in advanced display technologies .
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For instance, it has been recognized as a potential antibacterial agent by targeting bacterial cell division proteins . The thiazole ring in the compound plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.
Comparison with Similar Compounds
Substituent Impact :
Spectroscopic Data:
Enzyme Inhibition and Binding Modes:
- Target Compound : Predicted to inhibit enzymes via π-π stacking (benzoyl/phenyl) and hydrogen bonding (amide NH) .
- Triazole-thiones : Exhibit tautomerism (thione vs. thiol), affecting binding to targets like carbonic anhydrases .
- Benzimidazole-thiazoles : Demonstrated docking affinity for active sites via thiazole-triazole motifs (e.g., 9c with bromophenyl showed optimal fit) .
Computational Studies:
- DFT Analysis : Benzamide derivatives with halogens (Br, Cl) showed stabilized electrostatic interactions, correlating with experimental stability.
- Molecular Docking : Thiazol-2-ylidene derivatives with methyl groups exhibited enhanced complementarity to enzyme pockets (e.g., hCA IX/XII isoforms) .
Stability and Tautomerism
Biological Activity
4-benzoyl-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a thiazole-based compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a thiazole ring, which is often associated with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research has shown that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, similar thiazolidine derivatives have been reported to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. These compounds activate both extrinsic and intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidine Derivative 1 | HeLa | 5.0 | Apoptosis induction |
| Thiazolidine Derivative 2 | A549 | 4.5 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | 12 µg/mL |
| Thiazole Derivative B | Escherichia coli | 15 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, thiazole derivatives have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory action may be attributed to the modulation of NF-kB signaling pathways .
Case Studies
- Case Study on Anticancer Properties : A study conducted on a series of thiazole derivatives demonstrated that the introduction of specific substituents on the thiazole ring significantly enhanced their cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in optimizing biological activity .
- Antimicrobial Efficacy : Another research project focused on evaluating the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to increased potency against multi-drug resistant strains .
Q & A
Advanced Research Question
- Solubility : Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes.
- Stability : Avoid aqueous buffers at extreme pH; instead, use PBS (pH 7.4) with 0.01% Tween-80.
- Storage : Lyophilize in amber vials under N2 at −80°C. LC-MS monitors degradation products (e.g., hydrolysis of the thiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
